molecular formula C8H13NO2 B13205318 Methyl 2-azaspiro[3.3]heptane-1-carboxylate

Methyl 2-azaspiro[3.3]heptane-1-carboxylate

Cat. No.: B13205318
M. Wt: 155.19 g/mol
InChI Key: VBIWQAICRUVMCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-azaspiro[3.3]heptane-1-carboxylate (CAS 2866308-51-0) is a spirocyclic chemical building block of high value in medicinal chemistry and drug discovery. This compound features a rigid, three-dimensional spiro[3.3]heptane scaffold, which is prized for its ability to improve the physicochemical and pharmacokinetic properties of drug candidates by reducing conformational flexibility and exploring novel chemical space . The molecular formula is C10H14F3NO4, and it is supplied as a 2,2,2-trifluoroacetate salt . Spirocyclic structures like the 2-azaspiro[3.3]heptane core are increasingly employed in the structure-guided design of potent inhibitors for therapeutic targets . For instance, derivatives of 2-azaspiro[3.3]heptane have been developed as potent STAT3 inhibitors for the treatment of cancer and have shown nanomolar potency as spirocyclic inhibitors of viral proteases, such as SARS-CoV-2 3CLpro . The methyl carboxylate group on the structure provides a versatile handle for further synthetic modification, allowing researchers to create a wide array of derivatives for structure-activity relationship (SAR) studies. This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use. Please note that this item may be temporarily out of stock .

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

methyl 2-azaspiro[3.3]heptane-3-carboxylate

InChI

InChI=1S/C8H13NO2/c1-11-7(10)6-8(5-9-6)3-2-4-8/h6,9H,2-5H2,1H3

InChI Key

VBIWQAICRUVMCB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C2(CCC2)CN1

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of methyl 2-azaspiro[3.3]heptane-1-carboxylate typically involves:

  • Construction of the cyclobutane ring system bearing functional groups amenable to cyclization.
  • Introduction of the nitrogen atom to form the azaspiro ring.
  • Installation of the methyl carboxylate functionality either before or after cyclization.

The literature reports several routes, with the most detailed and scalable method described in the Chinese patent CN112920103A (2021), which outlines a mild and operationally simple five-step sequence starting from cyclobutane-1,1-dicarboxylic acid.

Detailed Stepwise Preparation (From CN112920103A)

Step Reaction Description Reagents & Conditions Intermediate/Product
1 Reduction of cyclobutane-1,1-dicarboxylic acid to 1,1-cyclobutanedimethanol Cyclobutane-1,1-dicarboxylic acid dissolved in ethanol; thionyl chloride added dropwise at 0 °C; stirred at 80 °C for 3 h; solvent removal; diethyl dicarboxylate reduced with lithium aluminum hydride in diethyl ether at 0 °C to room temp 1,1-cyclobutanedimethanol (diol intermediate)
2 Conversion of diol to 1,1-cyclobutanedimethanol disulfonate Reaction with methanesulfonyl chloride in dichloromethane at 0 °C, triethylamine as base 1,1-cyclobutanedimethanol disulfonate (activated leaving group)
3 Cyclization with 2-nitrobenzenesulfonamide Heating with potassium carbonate in DMSO 2-(2-nitrobenzenesulfonyl)-2-azaspiro[3.3]heptane (protected azaspiro intermediate)
4 Removal of 2-nitrobenzenesulfonyl protecting group Reaction with dodecyl mercaptan and DBU in DMF 2-azaspiro[3.3]heptane (free amine)
5 Boc-protection and hydrochloride salt formation Boc anhydride in tetrahydrofuran at room temp; acidification with HCl gas or ethyl acetate solution Boc-2-azaspiro[3.3]heptane and final 2-azaspiro[3.3]heptane hydrochloride salt

This method avoids harsh conditions such as strong alkali or sodium metal, improving safety and scalability.

Emerging Synthetic Innovations

Recent reviews (2025) highlight the importance of strained spiro heterocycles, including azaspiro[3.3]heptanes, as bioisosteres and scaffolds in drug discovery. They emphasize:

  • Development of enantioselective protocols for azaspiro compounds.
  • Incorporation of multiple heteroatoms to modulate physicochemical properties.
  • Use of aza-ortho-quinone methide intermediates and (aza)oxyallyl cations for N-functionalization and spirocyclization.

These advances suggest future synthetic routes may allow more efficient and stereoselective preparation of this compound and its analogues.

Comparative Analysis of Preparation Methods

Aspect CN112920103A Mild Method Functionalized Building Blocks (Org. Lett. 2012) Emerging Methods (2025 Review)
Starting Material Cyclobutane-1,1-dicarboxylic acid Various azaspiro intermediates Diverse precursors including vinyl benzoxazinanones
Key Features Mild conditions, no strong alkali or sodium metal; scalable Enables multiple exit vector installation; versatile Enantioselective potential; multi-heteroatom incorporation
Protection Strategy 2-nitrobenzenesulfonyl group, removed by mercaptan/DBU Boc protection common Use of N-functionalization via aza-ortho-quinone methide
Functional Group Introduction Methyl ester installed via diester intermediates Ester groups introduced by alkylation or esterification Potential for unsaturation and further functionalization
Scalability Demonstrated mild and scalable approach Focus on modular synthesis Early-stage but promising for scale-up

Summary and Recommendations

The most authoritative and practical preparation method for this compound involves a mild, five-step synthesis starting from cyclobutane-1,1-dicarboxylic acid, as detailed in patent CN112920103A. This approach balances operational safety, scalability, and product purity by avoiding harsh reagents and conditions.

For researchers seeking functionalized analogues or building blocks, synthetic strategies reported in Organic Letters provide routes to diversify the azaspiro scaffold with multiple exit vectors, including methyl ester functionalities.

Emerging synthetic methodologies reviewed in 2025 literature promise further enhancements in stereoselectivity, heteroatom incorporation, and functional group diversity, which may soon translate into improved synthetic access to this compound derivatives.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-azaspiro[3.3]heptane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with MCPBA can yield epoxides, while reduction with lithium aluminum hydride can produce alcohols .

Scientific Research Applications

Methyl 2-azaspiro[3.3]heptane-1-carboxylate is a chemical compound with the CAS No. 2059926-63-3 . It is related to 2-azaspiro[3.3]heptane, a spirocyclic amine that has garnered interest in medicinal chemistry as a bioisostere of piperidine . Bioisosteres are chemical substituents or groups with similar physical or chemical properties which produce broadly similar biological properties to another chemical compound .

While the search results do not provide specific applications of this compound, they do shed light on the broader applications of related compounds, particularly in drug design:

  • As a Building Block for Drug Design: 2-azaspiro[3.3]heptane derivatives, including 2-azaspiro[3.3]heptane-1-carboxylic acid, are used in the synthesis of functionalized derivatives with potential applications in drug development . These derivatives can be incorporated into bioactive compounds, modifying their lipophilicity, water solubility, and metabolic stability .
  • Bioisostere of Piperidine: 2-azaspiro[3.3]heptane is a bioisostere of piperidine, a common motif in drug molecules . Replacing piperidine with 2-azaspiro[3.3]heptane can enhance a drug's activity, duration of action, and reduce its toxicity .
  • Local Anesthetics: Spirocyclic amino acids, such as 2-azaspiro[3.3]heptane-1-carboxylic acid, have been incorporated into local anesthetics like Bupivacaine, resulting in analogs with enhanced activity and longer duration of action .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table compares Methyl 2-azaspiro[3.3]heptane-1-carboxylate with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Applications/Significance Reference
Methyl 5-methyl-2-azaspiro[3.3]heptane-1-carboxylate C₁₀H₁₅NO₂ 169.22 Methyl group at 5-position Enhanced lipophilicity for CNS penetration
Ethyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate C₉H₁₃NO₃ 199.20 Ketone at 6-position Intermediate for functionalized derivatives
tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate C₁₁H₂₀N₂O₂ 212.29 tert-Butyl ester; amino group at 6-position Amine handle for peptide coupling
2-Azaspiro[3.3]heptane-2,6-dicarboxylic acid 2-benzyl ester C₁₅H₁₇NO₄ 283.30 Benzyl ester; dicarboxylic acid Dual functionalization for drug scaffolds
Methyl 2-azabicyclo[3.1.1]heptane-1-carboxylate hydrochloride C₈H₁₂ClNO₂ 189.64 Bicyclo[3.1.1] scaffold; hydrochloride salt Rigid core for analgesic drug candidates

Key Differences and Trends

Ring System Variations :

  • Spiro vs. Bicyclic : this compound’s spirocyclic system offers greater conformational restriction compared to bicyclic analogues like 2-azabicyclo[3.1.1]heptane derivatives, which may exhibit reduced metabolic stability due to increased ring strain .
  • Ring Size : Compounds like tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate (Similarity: 0.91) introduce larger spiro rings, altering steric and electronic profiles .

Functional Group Impact: Ester Groups: tert-Butyl esters (e.g., ) provide steric bulk, improving protease resistance, while methyl esters (e.g., ) enhance aqueous solubility. Amino/Ketone Modifications: The 6-amino derivative () enables covalent conjugation in peptidomimetics, whereas the 6-oxo analogue () serves as a precursor for further reduction or nucleophilic additions.

Synthetic Accessibility :

  • This compound is synthesized via scalable routes (e.g., LiAlH₄ reduction of dicarboxylates) , whereas ethyl 6-oxo derivatives require ketal deprotection and chloroformate activation .

Pharmacological Relevance :

  • Methyl derivatives are prioritized in CNS drug design due to favorable blood-brain barrier (BBB) penetration predicted by Log Po/w values (~1.5–2.0) .
  • Benzyl ester derivatives () exhibit higher molecular weights (>280 g/mol), limiting their use in fragment-based screening but expanding utility in targeted covalent inhibitors.

Physicochemical and Spectroscopic Data

  • Collision Cross-Section (CCS) : For 3-(methoxymethyl)-1-azaspiro[3.3]heptane, CCS values range from 130.8–135.8 Ų (adduct-dependent), suggesting compact 3D structures .
  • NMR Signatures : this compound derivatives show distinct δ 3.31–4.19 ppm peaks for spirocyclic protons in CDCl₃ .

Biological Activity

Methyl 2-azaspiro[3.3]heptane-1-carboxylate is a spirocyclic compound that has garnered attention in pharmaceutical research due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to a class of compounds known for their spirocyclic structures, which often exhibit significant biological activity due to their ability to interact with various biological targets. The compound features a nitrogen atom within the spirocyclic framework, contributing to its pharmacological potential.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes within the body. Similar compounds have been shown to modulate pathways related to inflammation and neuroprotection.

Target Receptors

  • CXCR2 Receptor : Research indicates that derivatives of azaspiro compounds can act as antagonists for the CXCR2 receptor, which plays a crucial role in inflammatory responses and pain signaling pathways .

Biochemical Pathways

This compound is hypothesized to influence several biochemical pathways, particularly those involving:

  • Modulation of cytokine release.
  • Inhibition of leukocyte migration through the CXCR2 pathway, potentially providing therapeutic benefits in conditions like asthma and chronic obstructive pulmonary disease (COPD) .

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is essential for evaluating its therapeutic potential:

  • Absorption : The compound is expected to have good oral bioavailability due to its lipophilic nature.
  • Distribution : It is likely to penetrate the blood-brain barrier, making it a candidate for central nervous system (CNS) disorders.
  • Metabolism : Initial studies suggest that it undergoes metabolic transformations that could be beneficial for enhancing its efficacy .

Antimicrobial Activity

Recent studies have demonstrated that azaspiro compounds exhibit antimicrobial properties against various pathogens. For instance, derivatives have shown effectiveness against Mycobacterium tuberculosis, indicating potential applications in treating tuberculosis .

Neuroprotective Effects

In vitro studies have suggested that this compound may offer neuroprotective effects by modulating glutamate signaling pathways, thereby reducing excitotoxicity associated with neurodegenerative diseases .

Research Findings Summary Table

Study FocusKey FindingsReference
CXCR2 AntagonismMethyl derivatives inhibit CXCR2 receptor activity, reducing inflammation.
Antimicrobial ActivityEffective against M. tuberculosis; potential for tuberculosis treatment.
Neuroprotective PropertiesModulates glutamate signaling; reduces excitotoxicity in neuronal cells.

Q & A

Basic Research Questions

Q. What synthetic methodologies are available for preparing Methyl 2-azaspiro[3.3]heptane-1-carboxylate, and how scalable are these routes?

  • The compound is synthesized via reduction of tert-butyl 1-methyl 2-azaspiro[3.3]heptane-1,2-dicarboxylate using LiAlH₄ in anhydrous THF at low temperatures (-40°C to 0°C). This method achieves multi-gram scalability with yields >75% under optimized conditions . Key steps include controlled reagent addition and inert atmosphere maintenance. Characterization relies on ¹H/¹³C NMR (400–500 MHz) and LCMS/GCMS for purity validation .

Q. How does the spirocyclic structure of this compound enhance its utility in drug design compared to planar analogs like piperidine?

  • The spirocyclic architecture increases Fsp³ character, improving three-dimensionality and reducing metabolic susceptibility. This enhances binding selectivity and pharmacokinetic properties (e.g., solubility, bioavailability) compared to piperidine derivatives. For example, replacing piperidine with 2-azaspiro[3.3]heptane in Bupivacaine analogs improved water solubility and reduced toxicity .

Q. What are the primary functionalization strategies for modifying the 2-azaspiro[3.3]heptane scaffold?

  • Common strategies include:

  • Carboxylate ester hydrolysis : Conversion to carboxylic acids for peptide coupling .
  • Aminomethylation : Introduction of tert-butyl 6-(aminomethyl)-2-azaspiro[3.3]heptane-2-carboxylate derivatives via reductive amination or nucleophilic substitution .
  • Oxidation/Reduction : Selective modification of hydroxyl or ketone groups on the spirocyclic core .

Advanced Research Questions

Q. How can enantiomeric resolution of 2-azaspiro[3.3]heptane derivatives be achieved, and what analytical techniques validate chiral purity?

  • Racemic mixtures are resolved using chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® IA/IB). For example, methyl (1S,2R,4R)-2-(thien-2-yl)-7-azabicyclo[2.2.1]heptane-1-carboxylate was isolated with >99% enantiomeric excess (ee) via this method . Validation employs polarimetry, circular dichroism (CD), or X-ray crystallography for absolute configuration determination.

Q. What structural features of 2-azaspiro[3.3]heptane derivatives correlate with enhanced protease inhibition (e.g., SARS-CoV-2 Mpro)?

  • The rigid spirocyclic core restricts conformational flexibility, enabling precise positioning of functional groups in enzyme active sites. For instance, P2 (S)-2-azaspiro[4.4]nonane-3-carboxylate derivatives exhibit high affinity for SARS-CoV-2 Mpro due to optimal S2 pocket occupancy, as shown by crystallography (PDB: 7SDA) . Computational docking and molecular dynamics simulations further guide substituent optimization.

Q. How do contradictory data on ADME properties of 2-azaspiro[3.3]heptane derivatives arise, and how can they be reconciled?

  • Discrepancies often stem from variability in assay conditions (e.g., plasma protein binding, pH). For example, tert-butyl 6-(aminomethyl)-2-azaspiro[3.3]heptane-2-carboxylate shows inconsistent solubility data due to polymorphic forms. Mitigation strategies include standardized protocols (e.g., Biopharmaceutics Classification System) and co-solvent screening .

Q. What are the challenges in synthesizing tert-butyl-protected 2-azaspiro[3.3]heptane derivatives, and how are they addressed?

  • Key challenges include Boc-group instability under acidic conditions and steric hindrance during functionalization. Solutions involve:

  • Mild deprotection : Use of TFA/DCM (1:1) at 0°C to prevent ring-opening .
  • Directed ortho-metalation : Selective introduction of substituents using LDA or TMPZnCl·LiCl .

Methodological Considerations

  • Scalability : Multi-gram synthesis requires strict temperature control (-40°C for LiAlH₄ reductions) and anhydrous solvents .
  • Characterization : High-field NMR (500 MHz) resolves overlapping signals from spirocyclic protons, while HRMS confirms molecular ions .
  • Toxicity Screening : In vitro assays (e.g., hERG inhibition, CYP450 profiling) are critical due to structural similarities to bioactive piperidines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.